Enantiomeric Purity as a Primary Differentiator for Chiral Synthesis
Multiple vendors supply the compound with a reported purity of ≥98% . While a direct comparison of enantiomeric excess (e.e.) across different commercial batches is not available in the public domain, the reported purity specification is the primary procurement criterion. The availability of the specific (R)-enantiomer, confirmed by its systematic IUPAC name N'-[(3R)-1-benzylpiperidin-3-yl]-N'-cyclopropylethane-1,2-diamine , differentiates it from vendors offering the racemate or the (S)-enantiomer (CAS 1354014-96-2) .
| Evidence Dimension | Chemical Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (as reported by Leyan and MolCore) |
| Comparator Or Baseline | Racemic mixture (no specific purity baseline) or (S)-enantiomer (CAS 1354014-96-2) |
| Quantified Difference | Presence of a single enantiomer vs. a racemic mixture or the opposite enantiomer. |
| Conditions | Vendor Certificate of Analysis (CoA); specific analytical method not disclosed. |
Why This Matters
For researchers conducting enantioselective synthesis or requiring a specific stereoisomer for biological testing, the availability of the (R)-enantiomer in high chemical purity is non-negotiable, as even a small percentage of the opposite enantiomer can confound pharmacological results.
